Ethane-1,2-diol;heptadecanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol, also known as ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It interacts with various targets, including carbonyl groups, where it forms acetals .
Heptadecanoic Acid: Heptadecanoic acid, or margaric acid, is a saturated fatty acid . It has been found to interact with various cellular targets, including the JAK2/STAT3 signaling pathway .
Mode of Action
Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol reacts with carbonyl groups to form acetals, a reaction that is much more favored by equilibrium than single alcohols due to entropy . This reaction involves several steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .
Heptadecanoic Acid: Heptadecanoic acid has been found to suppress the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .
Biochemical Pathways
Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is produced from ethylene, via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol .
Heptadecanoic Acid: Heptadecanoic acid has been found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induce cell cycle arrest at the sub-G1 phase, and promote caspase-dependent apoptosis in MCF-7/SC .
Pharmacokinetics
Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is highly soluble in water . It has a log P value of -1.69, indicating its high hydrophilicity .
Heptadecanoic Acid: Information on the pharmacokinetics of heptadecanoic acid is limited. It has been found to inhibit cell proliferation in pc-9 non-small-cell lung cancer cells with acquired gefitinib resistance .
Result of Action
Ethane-1,2-diol (Ethylene Glycol): The formation of acetals by ethane-1,2-diol can protect ketones .
Heptadecanoic Acid: Heptadecanoic acid has been found to significantly inhibit cell proliferation and migration, while promoting apoptosis in PC-9 and PC-9/GR cells .
Action Environment
Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is a flammable, viscous liquid that is harmful if ingested . It should be used only in well-ventilated areas .
Heptadecanoic Acid: Heptadecanoic acid is a white crystalline solid . Its action can be influenced by environmental factors, including smoking, air pollution, and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;heptadecanoic acid involves the esterification reaction between ethane-1,2-diol and heptadecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove the water formed during the reaction . The general reaction is as follows:
C2H4(OH)2+C17H35COOH→C2H4(OOCC17H35)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol;heptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The ethane-1,2-diol moiety can be oxidized to form oxalic acid or other oxidation products.
Hydrolysis: The ester bond can be hydrolyzed back to ethane-1,2-diol and heptadecanoic acid under acidic or basic conditions.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used.
Major Products
Oxidation: Oxalic acid and other carboxylic acids.
Hydrolysis: Ethane-1,2-diol and heptadecanoic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethane-1,2-diol;heptadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in developing sustained-release formulations of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a plasticizer.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
Heptadecanoic Acid (Margaric Acid): A saturated fatty acid found in animal fats and some vegetable oils.
Ethylene Glycol Stearate: An ester of ethane-1,2-diol and stearic acid, used in cosmetics and personal care products.
Uniqueness
Ethane-1,2-diol;heptadecanoic acid is unique due to its specific combination of ethane-1,2-diol and heptadecanoic acid, providing distinct physicochemical properties and applications compared to other esters .
Properties
IUPAC Name |
ethane-1,2-diol;heptadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJQHDWGURXGNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O.C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.